(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitroaniline moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-nitroaniline in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
- N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]
Uniqueness
2-(3-CHLOROPHENYL)-5-METHYL-4-[(E)-1-(2-NITROANILINO)METHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN4O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(2-nitrophenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-14(10-19-15-7-2-3-8-16(15)22(24)25)17(23)21(20-11)13-6-4-5-12(18)9-13/h2-10,20H,1H3 |
InChI Key |
IZWCRDIRJNOOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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